molecular formula C18H21N3O4 B2426951 N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091475-06-7

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No. B2426951
CAS RN: 1091475-06-7
M. Wt: 343.383
InChI Key: IAKISIKYXWLREX-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Mechanism of Action

Isoxazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Future Directions

Isoxazole derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities. Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-6-4-13(5-7-14)18(9-2-3-10-18)12-19-16(22)17(23)20-15-8-11-25-21-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKISIKYXWLREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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